Boc-pro-pro-pro-pro-OH
Description
Boc-Pro-Pro-Pro-Pro-OH (CAS 29804-52-2) is a tetrapeptide featuring four consecutive proline residues, each protected by a tert-butoxycarbonyl (Boc) group at the N-terminus. Proline’s unique cyclic structure imparts rigidity to peptide chains, making this compound particularly valuable in studying polyproline helices and conformational stability in peptides . Its molecular formula is $ \text{C}{25}\text{H}{37}\text{N}3\text{O}6 $, with a molecular weight of 475.585 g/mol . This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its acid-labile Boc protection, which allows sequential deprotection during chain elongation .
Properties
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N4O7/c1-25(2,3)36-24(35)29-15-6-10-18(29)22(32)27-13-4-8-16(27)20(30)26-12-5-9-17(26)21(31)28-14-7-11-19(28)23(33)34/h16-19H,4-15H2,1-3H3,(H,33,34)/t16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIYRONDCOJJQA-VJANTYMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-pro-pro-pro-pro-OH typically involves the stepwise addition of proline residues to a growing peptide chain. The process begins with the protection of the amino group of proline using the Boc group. The protected proline is then coupled with another proline residue using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). This process is repeated until the desired tetrapeptide is obtained.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be carried out using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, allowing for the efficient production of peptides. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid support, facilitating purification and handling.
Chemical Reactions Analysis
Types of Reactions
Boc-pro-pro-pro-pro-OH can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling: The tetrapeptide can be further elongated by coupling with additional amino acids or peptide fragments.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.
Coupling: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N,N-diisopropylethylamine (DIPEA).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Deprotection: L-prolyl-L-prolyl-L-prolyl-L-prolyl-OH.
Coupling: Extended peptides with additional amino acid residues.
Hydrolysis: Individual amino acids, primarily proline.
Scientific Research Applications
Peptide Synthesis
Boc-pro-pro-pro-pro-OH is extensively used in peptide synthesis due to its protective capabilities:
- Selective Modification : The Boc group protects the amino functionality during coupling reactions, allowing researchers to selectively modify other amino acids without interference .
- Efficiency in Assembly : It enhances the efficiency of peptide assembly by preventing unwanted side reactions during synthesis .
Drug Development
In pharmaceutical research, this compound is employed in several key areas:
- Prodrugs Creation : It is used to develop prodrugs that improve the bioavailability of active compounds, making medications more effective and easier to administer .
- Therapeutic Applications : The compound facilitates the design of peptides that can act as therapeutic agents in various diseases.
Protein Engineering
The compound is also significant in protein engineering:
- Modification of Proteins : Researchers utilize this compound to modify proteins, which aids in studying protein interactions and functions essential for understanding biological processes .
- Bioconjugate Development : It plays a role in creating bioconjugates for targeted drug delivery systems, enhancing therapeutic outcomes in diseases such as cancer .
Peptide Synthesis Case Study
A study demonstrated the effectiveness of this compound in synthesizing specific peptide sequences using solid-phase peptide synthesis (SPPS). The Kaiser ninhydrin test was employed to monitor the coupling reactions, confirming successful condensation with other amino acids .
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Coupling | Boc-Pro-Pro-OH + HBTU/HOBt | Basic conditions | Successful peptide formation |
| Deprotection | 25% TFA in DCM | Room temperature | Release of free amino acids |
Drug Development Case Study
In drug formulation studies, Boc-Pro-Pro-OH was utilized to create a series of prodrugs that exhibited enhanced solubility and bioavailability compared to their parent compounds. These findings indicate its potential for improving therapeutic efficacy through better pharmacokinetics .
Mechanism of Action
The mechanism of action of Boc-pro-pro-pro-pro-OH is primarily related to its role as a peptide building block. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form longer peptide chains. The proline residues in the tetrapeptide can influence the conformation and stability of the resulting peptides, affecting their biological activity and interactions with molecular targets.
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Utility : Boc-protected proline derivatives are indispensable in SPPS, with tetrapeptides like This compound enabling precise studies on helix stability .
- Modification-Driven Studies : Ketone- or homoproline-modified analogs (e.g., Boc-4-oxo-Pro-OH , Boc-L-beta-Homoproline ) are increasingly used in bioconjugation and foldamer design .
- Racemic Mixtures: Boc-DL-Pro-OH highlights the growing interest in D-amino acids for enhancing peptide metabolic stability .
Biological Activity
Boc-Pro-Pro-Pro-Pro-OH, also known as N-Boc-L-proline, is a synthetic peptide derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and applications in various fields, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C15H24N2O5
- Molecular Weight : 288.37 g/mol
- CAS Number : 29804-52-2
The compound features a tert-butyloxycarbonyl (Boc) protecting group attached to a proline backbone, which is essential for its stability and reactivity in peptide synthesis.
This compound exhibits several biological activities that are primarily attributed to its proline residues. Proline analogues are known to modulate protein folding, enzyme activity, and receptor interactions. The following mechanisms have been identified:
- Peptide Synthesis : The compound is commonly used in solid-phase peptide synthesis (SPPS), facilitating the formation of various peptides with specific biological functions .
- Cell Signaling : Proline derivatives can influence cellular signaling pathways, including those related to apoptosis and cell cycle regulation .
- Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, potentially inhibiting viral replication through interaction with viral proteins .
In Vitro Studies
A study conducted by MedChemExpress highlighted the compound's role in modulating various cellular processes:
- Anti-infection : this compound demonstrated efficacy against several viruses, including HIV and influenza, by disrupting viral protein interactions necessary for replication .
- Cell Cycle Regulation : The compound was found to induce apoptosis in cancer cell lines by activating caspase pathways, suggesting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
